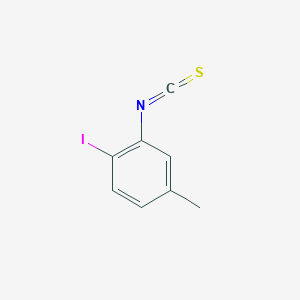

2-Iodo-5-methylphenyl Isothiocyanate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6INS |

|---|---|

Molecular Weight |

275.11 g/mol |

IUPAC Name |

1-iodo-2-isothiocyanato-4-methylbenzene |

InChI |

InChI=1S/C8H6INS/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 |

InChI Key |

MAPVKERULQWZBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)I)N=C=S |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Iodo 5 Methylphenyl Isothiocyanate

Critical Review of Established and Emerging Synthetic Routes for Aryl Isothiocyanates

The synthesis of aryl isothiocyanates is a well-established field in organic chemistry, with several classical and modern methods available. These can be broadly categorized into amination-based approaches, desulfurization of dithiocarbamate (B8719985) salts, and novel catalytic and reagent-controlled methodologies.

Amination-Based Approaches (e.g., from corresponding anilines)

The most traditional and widely used method for the synthesis of aryl isothiocyanates starts from the corresponding primary aromatic amines (anilines). researchgate.net This transformation can be achieved using various thiocarbonyl transfer reagents.

Historically, thiophosgene (B130339) (CSCl₂) has been a prominent reagent for this conversion. nih.gov The reaction of an aniline (B41778) with thiophosgene, typically in the presence of a base, provides the corresponding isothiocyanate. nih.gov However, the high toxicity and hazardous nature of thiophosgene have driven the development of safer alternatives. nih.gov

One such alternative is triphosgene , which is a solid and considered safer to handle than the highly volatile thiophosgene. nih.gov Another approach involves the use of phenyl chlorothionoformate . This reagent reacts with amines in a one-pot or two-step process to yield isothiocyanates. The one-pot method is effective for electron-rich aryl isothiocyanates, while the two-step process is more versatile and suitable for a broader range of anilines, including those with electron-deficient groups. organic-chemistry.org

A novel method involves the replacement reaction of phenyl isothiocyanate with other amines. This approach is advantageous due to its mild conditions, low toxicity, and minimal by-products. researchgate.net

Desulfurization of Dithiocarbamate Salts

A significant and safer alternative to thiophosgene-based methods is the desulfurization of dithiocarbamate salts. rsc.org This two-step process first involves the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. rsc.orgchemrxiv.org This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. nih.govrsc.org

A variety of desulfurizing agents have been employed, each with its own advantages. Common reagents include:

Lead nitrate rsc.org

Ethyl chloroformate nih.govcbijournal.com

Hydrogen peroxide nih.govrsc.org

Tosyl chloride nih.govmdpi.comorganic-chemistry.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) rsc.orgcbijournal.com

Cyanuric chloride mdpi.com

Iodine : This method is particularly attractive due to the use of a readily available and less toxic reagent. The reaction can be carried out in a biphasic water/ethyl acetate (B1210297) medium with sodium bicarbonate as the base, offering an environmentally benign approach. rsc.orgtandfonline.com

The choice of the desulfurizing agent can be critical, especially for substrates with electron-withdrawing groups. beilstein-journals.org

Novel Catalytic and Reagent-Controlled Methodologies

Recent research has focused on developing more efficient, greener, and catalytic methods for isothiocyanate synthesis.

Microwave-assisted synthesis has emerged as a rapid and efficient technique for producing both aromatic and aliphatic isothiocyanates. nih.govtandfonline.com This method significantly reduces reaction times, often to just a few minutes. nih.gov

Catalytic approaches are also gaining prominence. For instance, a copper(I) iodide (CuI)-catalyzed synthesis of aryl thiocyanates from aryl iodides has been developed, which can be a precursor route to isothiocyanates. ccspublishing.org.cn

Furthermore, novel desulfurization reagents continue to be explored. One such example is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) , which has been successfully used in a one-pot, two-step procedure for the synthesis of a wide range of isothiocyanates with good to excellent yields. mdpi.comnih.gov

The tandem Staudinger/aza-Wittig reaction represents another innovative route for the preparation of alkyl, aryl, and sugar isothiocyanates with excellent yields. nih.gov

The following interactive table summarizes various synthetic routes for aryl isothiocyanates:

Interactive Data Table: Synthetic Routes to Aryl Isothiocyanates| Method Category | Reagents | Key Features |

|---|---|---|

| Amination-Based | Thiophosgene, Triphosgene, Phenyl chlorothionoformate | Direct conversion from anilines; toxicity concerns with thiophosgene. nih.govorganic-chemistry.org |

| Desulfurization | Primary amine, CS₂, Desulfurizing agent (e.g., I₂, H₂O₂, TsCl) | Safer alternative to thiophosgene; two-step process. rsc.orgorganic-chemistry.orgtandfonline.com |

| Novel Methodologies | Microwave irradiation, Catalysts (e.g., CuI), Novel reagents (e.g., DMT/NMM/TsO⁻) | Faster reaction times, improved yields, greener conditions. nih.govmdpi.comtandfonline.comccspublishing.org.cnnih.gov |

Precursor Synthesis and Regioselective Functionalization for 2-Iodo-5-methylphenyl Isothiocyanate

The synthesis of the target molecule, this compound, presents specific challenges related to the regioselective introduction of the iodine and isothiocyanate functionalities.

Synthesis of 2-Iodo-5-methylaniline (B84972): Challenges in Ortho-Iodination of Aromatic Systems

The key precursor for the synthesis of this compound is 2-iodo-5-methylaniline. The synthesis of this intermediate is not trivial due to the challenges associated with the regioselective ortho-iodination of anilines.

Direct iodination of anilines can be difficult to control and may lead to a mixture of isomers and poly-iodinated products. Oxidative iodination methods are often employed to achieve better control. One reported method for the synthesis of 2-iodo-4-methylaniline (B1303665) involves the use of ammonium (B1175870) iodide and copper iodide under oxygen pressure. prepchem.com Another approach utilizes diiodine with ortho-periodic acid as the oxidant, which can be performed under conventional heating or microwave irradiation to shorten reaction times. mdpi.comnih.gov

A practical route for the synthesis of 2-iodoanilines involves the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. rsc.org This method offers a regioselective pathway to ortho-iodoanilines.

The challenges in ortho-amination and halogenation of aromatic systems are a subject of ongoing research, with palladium-catalyzed methods being explored to achieve high regioselectivity. researchgate.net

Chemoselective Introduction of the Isothiocyanate Group in the Presence of an Ortho-Iodo Moiety

Once 2-iodo-5-methylaniline is obtained, the next critical step is the chemoselective introduction of the isothiocyanate group without affecting the ortho-iodo substituent. The presence of the iodine atom can potentially interfere with some of the reagents used for isothiocyanate synthesis.

The desulfurization of a dithiocarbamate salt is a suitable method for this transformation. The reaction of 2-iodo-5-methylaniline with carbon disulfide in the presence of a base would yield the corresponding dithiocarbamate salt. Subsequent treatment with a mild desulfurizing agent, such as iodine, is expected to be chemoselective. tandfonline.com The use of iodine is advantageous as it is less likely to cause side reactions with the aryl iodide compared to more reactive reagents.

An "on-water" one-pot process has been reported for the synthesis of 2-aminobenzothiazoles from ortho-halo substituted unsymmetrical thioureas, which are formed in situ from the corresponding ortho-halo isothiocyanates. This indicates that ortho-iodo isothiocyanates are stable intermediates and can be synthesized.

The following table outlines the proposed synthetic sequence for this compound:

Interactive Data Table: Proposed Synthesis of this compound

| Step | Starting Material | Reagents | Product | Key Consideration |

|---|---|---|---|---|

| 1 | 5-Methylaniline | Iodinating agent (e.g., I₂/H₅IO₆) | 2-Iodo-5-methylaniline | Regioselective ortho-iodination. mdpi.comnih.gov |

| 2 | 2-Iodo-5-methylaniline | 1. CS₂, Base2. Desulfurizing agent (e.g., I₂) | This compound | Chemoselective conversion without affecting the iodo group. tandfonline.com |

Optimization of Reaction Conditions for Maximizing Yield and Purity

Achieving optimal yields and high purity in the synthesis of this compound necessitates meticulous control over various reaction parameters. The most common synthetic route involves the reaction of the parent amine, 2-Iodo-5-methylaniline, with carbon disulfide (CS₂) to form a dithiocarbamate salt intermediate, which is subsequently decomposed to the final isothiocyanate product. nih.govchemrxiv.org Optimization focuses on maximizing the efficiency of both the dithiocarbamate formation and the subsequent desulfurization step. nih.gov

The choice of solvent and catalyst is paramount for driving the reaction to completion efficiently and cleanly. Modern synthetic chemistry places a strong emphasis on green principles, aiming to reduce the use of hazardous substances. digitellinc.com

Solvent Selection: The solvent system plays a critical role, particularly in the formation of the dithiocarbamate salt. For electron-deficient anilines, such as 2-Iodo-5-methylaniline (due to the electron-withdrawing nature of the iodine atom), the initial reaction with CS₂ can be sluggish. d-nb.info While common organic solvents like dichloromethane (B109758) (DCM) are effective, studies on similar substrates have shown that co-solvent systems, such as a mixture of Dimethylformamide (DMF) and water, can significantly improve the conversion rate for such amines. d-nb.info In line with green chemistry, water itself is being explored as a primary solvent, which can facilitate the synthesis of isothiocyanates from primary amines using reagents like sodium persulfate. rsc.org

Catalytic Systems: Historically, the synthesis of isothiocyanates often involved stoichiometric amounts of toxic reagents like thiophosgene. nih.govcbijournal.com Contemporary methods favor catalytic approaches that are both safer and more efficient.

Base Catalysis: Organic bases like triethylamine (B128534) (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are crucial for the initial step, facilitating the formation of the dithiocarbamate salt from the amine and CS₂. nih.govorganic-chemistry.org

Desulfurization Agents/Catalysts: The decomposition of the dithiocarbamate intermediate is the key step where various catalytic systems are employed. Modern desulfurizing agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) have proven highly effective, especially under microwave irradiation. nih.gov

Photocatalysis: A significant advancement aligned with green chemistry is the use of visible-light photocatalysis. organic-chemistry.org Systems using an organic dye like Rose Bengal as a photocatalyst can mediate the synthesis from amines and CS₂ under mild, metal-free conditions. organic-chemistry.orgresearchgate.net This method often proceeds via a photoredox cycle, offering an environmentally friendly alternative to traditional oxidants. organic-chemistry.org

Metal Catalysis: Certain metal catalysts, including those based on copper, cobalt, or manganese, can be used to promote the oxidative conversion of the amine-CS₂ adduct to the isothiocyanate. google.com For instance, CuO nanoparticles have been used in related syntheses.

The following table illustrates the impact of solvent and catalyst selection on the yield of a generic aryl isothiocyanate, reflecting principles applicable to this compound.

| Entry | Solvent | Base/Catalyst System | Yield (%) | Reference Principle |

|---|---|---|---|---|

| 1 | DCM | Et₃N / TsCl | 85 | organic-chemistry.org |

| 2 | Acetonitrile | DBU / CBr₄ | 88 | chemrxiv.org |

| 3 | DMF/Water (1:4) | K₂CO₃ / Cyanuric Chloride | 92 | d-nb.info |

| 4 | Acetonitrile | DBU / Rose Bengal (Photocatalyst) | 94 | organic-chemistry.org |

| 5 | Water | NaOH / Na₂S₂O₈ | 89 | rsc.org |

Fine-tuning the physical conditions of the reaction is essential for maximizing yield and minimizing the formation of byproducts, such as symmetric thioureas.

Temperature: The formation of the dithiocarbamate intermediate is typically carried out at room temperature or below (e.g., on an ice bath) to control the exothermic reaction and prevent side reactions. kiku.dk The subsequent desulfurization step, however, may require elevated temperatures, particularly with less reactive substrates or milder reagents. Microwave-assisted synthesis has emerged as a powerful technique, allowing for rapid heating to temperatures around 90-120°C, which can significantly shorten reaction times and improve yields. nih.gov However, excessive temperatures can lead to decomposition of the desired product. researchgate.net

Pressure: For most lab-scale syntheses of isothiocyanates using liquid reagents like CS₂, the reaction is conducted at atmospheric pressure. The use of sealed pressure vials is common in microwave-assisted synthesis to allow the solvent to reach temperatures above its normal boiling point safely. nih.gov

Reaction Time: The optimal reaction time is a balance between achieving complete conversion and preventing product degradation. The initial dithiocarbamate formation is often rapid, taking from a few minutes to half an hour. kiku.dk The desulfurization step can vary widely, from minutes under microwave conditions to several hours for conventional heating methods. nih.gov Progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation.

Mechanistic Pathways of this compound Formation

The predominant mechanistic pathway for the formation of this compound from its corresponding amine, 2-Iodo-5-methylaniline, involves a two-step sequence: formation of a dithiocarbamate salt followed by its decomposition. nih.govorganic-chemistry.org

Formation of the Dithiocarbamate Intermediate: The synthesis begins with the nucleophilic attack of the primary amino group of 2-Iodo-5-methylaniline on the electrophilic central carbon atom of carbon disulfide (CS₂). This reaction is typically performed in the presence of a base, such as triethylamine (Et₃N) or DBU. The base deprotonates the nitrogen atom after the initial attack, forming a dithiocarbamate anion, which exists as a salt with the protonated base (e.g., triethylammonium (B8662869) dithiocarbamate). nih.govkiku.dk

Decomposition (Desulfurization) of the Intermediate: The dithiocarbamate salt is then converted to the isothiocyanate through an elimination or oxidative desulfurization process. This step is facilitated by a "desulfurylation reagent" or catalyst.

With Electrophilic Reagents: Reagents like tosyl chloride (TsCl), ethyl chloroformate, or di-tert-butyl dicarbonate (Boc₂O) act as electrophiles. organic-chemistry.orgkiku.dk They react with one of the sulfur atoms of the dithiocarbamate, converting it into a good leaving group. Subsequent intramolecular cyclization and elimination release the isothiocyanate product along with byproducts. kiku.dk

In Photocatalytic Systems: In visible-light mediated reactions, the proposed mechanism involves the formation of the dithiocarbamate, followed by a single-electron transfer (SET) from the dithiocarbamate to the excited photocatalyst (e.g., Rose Bengal). organic-chemistry.org This generates a dithiocarbamate radical which can then undergo further reactions, often involving molecular oxygen, to yield the isothiocyanate and elemental sulfur. organic-chemistry.orgresearchgate.net

An alternative, though less favored due to high toxicity, is the reaction of 2-Iodo-5-methylaniline directly with thiophosgene (CSCl₂). nih.govcbijournal.com This reaction proceeds analogously to the formation of isocyanates from phosgene, where the amine attacks the thiocarbonyl carbon, followed by the elimination of two molecules of hydrogen chloride, typically facilitated by a base. cbijournal.com

The general mechanism via the dithiocarbamate pathway is illustrated below:

Step 1: Dithiocarbamate Salt Formation R-NH₂ + CS₂ + B ⇌ [R-NH-C(=S)S⁻][BH⁺] (where R = 2-Iodo-5-methylphenyl, B = Base)

Step 2: Desulfurization [R-NH-C(=S)S⁻][BH⁺] + [Desulfurizing Agent] → R-N=C=S + Byproducts

This two-step, one-pot procedure is highly versatile and adaptable to a wide range of substrates, including the synthesis of this compound. organic-chemistry.org

In Depth Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A complete NMR analysis of 2-Iodo-5-methylphenyl Isothiocyanate would involve a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments to establish the connectivity of atoms and their spatial relationships.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the iodo, methyl, and isothiocyanate substituents. The methyl group, being an electron-donating group, would cause a slight upfield shift of the protons on the ring, while the electronegative iodo and isothiocyanate groups would induce a downfield shift. The expected signals would be: a singlet for the methyl protons and three signals in the aromatic region, likely exhibiting complex splitting patterns due to proton-proton coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon environments in the molecule. The isothiocyanate carbon typically appears in the region of 120-140 ppm, often as a broad signal. glaserchemgroup.com The aromatic carbons would resonate in the range of 120-150 ppm, with their specific shifts being determined by the attached substituents. The carbon atom bearing the iodo group is expected to be significantly shifted upfield due to the heavy atom effect. The methyl carbon would appear at a characteristic upfield position.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, could provide valuable information about the electronic environment of the nitrogen atom in the isothiocyanate group. The chemical shift of the ¹⁵N nucleus in the -N=C=S moiety is expected to be in a characteristic region for this functional group.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ | ~2.3 | Singlet |

| Ar-H | ~7.0 - 7.8 | Multiplet |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₃ | ~20 |

| C-I | ~90 - 100 |

| C-NCS | ~130 - 140 |

| -N=C=S | ~120 - 140 (often broad) |

| Ar-C | ~120 - 150 |

To definitively assign the proton and carbon signals and to elucidate the complete bonding network, a series of two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to assign the signals of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the correlation between each proton and the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key for identifying longer-range couplings between protons and carbons (typically over two or three bonds). This would be instrumental in connecting the methyl group and the aromatic protons to the correct carbon atoms in the phenyl ring and confirming the position of the isothiocyanate group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can be useful in confirming the substitution pattern on the aromatic ring.

For a relatively rigid molecule like this compound, significant conformational dynamics at room temperature are not expected. Therefore, dynamic NMR studies would likely not be necessary for its basic structural elucidation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The infrared spectrum of this compound is expected to be dominated by a very strong and characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically appearing in the range of 2000-2200 cm⁻¹. Other expected significant absorptions would include C-H stretching vibrations of the aromatic ring and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations of the aromatic ring (in the 1450-1600 cm⁻¹ region), and C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR spectrum. The symmetric stretching vibration of the isothiocyanate group, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum.

Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| -N=C=S Asymmetric Stretch | 2000 - 2200 | Very Strong |

| Ar C-H Stretch | 3000 - 3100 | Medium |

| -CH₃ C-H Stretch | 2850 - 2960 | Medium |

| Ar C=C Stretch | 1450 - 1600 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound (C₈H₆INS), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula.

The fragmentation pattern in the mass spectrum would provide further structural information. The molecular ion peak is expected to be prominent. Common fragmentation pathways for phenyl isothiocyanates involve the loss of the isothiocyanate group or cleavage of the C-S or C-N bonds. The presence of iodine would lead to a characteristic isotopic pattern for fragments containing this atom.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Packing Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive and precise three-dimensional structural information. This technique would allow for the accurate determination of bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces and potential halogen bonding involving the iodine atom.

Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure and Bonding Characterization

Photoelectron spectroscopy is a powerful analytical technique used to investigate the electronic structure and bonding of molecules. By irradiating a sample with high-energy photons and analyzing the kinetic energy of the emitted photoelectrons, detailed information about the elemental composition, chemical states, and molecular orbitals can be obtained. This section focuses on the application of X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) in the characterization of this compound.

X-ray Photoelectron Spectroscopy (XPS)

Carbon (C 1s):

The C 1s spectrum of this compound is expected to be complex due to the presence of several distinct carbon environments: the aromatic ring carbons, the methyl group carbon, and the isothiocyanate carbon.

Aromatic Carbons: The aromatic carbons will exhibit a range of binding energies depending on their substituents. The carbon atom bonded to the iodine (C-I) is expected to have a slightly higher binding energy than the other ring carbons due to the electronegativity of iodine. The carbon bonded to the isothiocyanate group (C-N) will also show a positive chemical shift. The carbon attached to the methyl group (C-CH₃) and the other C-H carbons will have binding energies typical for aromatic hydrocarbons, generally around 284.5-285.0 eV.

Methyl Carbon (C-H): The carbon atom of the methyl group is expected to have the lowest binding energy among all carbons, characteristic of a sp³ hybridized carbon in an electron-donating alkyl group.

Isothiocyanate Carbon (N=C=S): The central carbon of the isothiocyanate group is double-bonded to both nitrogen and sulfur. This carbon is in a high oxidation state and is therefore expected to have the highest C 1s binding energy in the molecule.

Nitrogen (N 1s):

The isothiocyanate group (-N=C=S) contains a single nitrogen atom. The N 1s binding energy for this group in aromatic isothiocyanates is typically found in the range of 399.0 to 401.0 eV. The specific binding energy will be influenced by the electronic effects of the substituted phenyl ring.

Sulfur (S 2p):

The sulfur atom in the isothiocyanate group is present as a thione (C=S). The S 2p spectrum is expected to show a doublet (S 2p₃/₂ and S 2p₁/₂) with binding energies characteristic of this functional group, typically in the range of 163.0 to 165.0 eV for the S 2p₃/₂ peak.

Iodine (I 3d):

The iodine atom attached to the aromatic ring will give rise to a characteristic I 3d spectrum, which will be split into a 3d₅/₂ and 3d₃/₂ doublet due to spin-orbit coupling. Based on data for iodobenzene, the I 3d₅/₂ peak is expected to appear around 619-620 eV.

Predicted XPS Data for this compound

The following table summarizes the predicted binding energies for the different atomic cores in this compound, based on data from analogous compounds.

| Element | Orbital | Chemical Environment | Predicted Binding Energy (eV) |

| Carbon | C 1s | Aromatic C-H | ~284.5 |

| Aromatic C-I | ~285.2 | ||

| Aromatic C-N | ~285.8 | ||

| Aromatic C-CH₃ | ~284.8 | ||

| -CH₃ | ~284.2 | ||

| -N=C=S | ~288.0 | ||

| Nitrogen | N 1s | -N=C=S | ~400.0 |

| Sulfur | S 2p₃/₂ | -N=C=S | ~164.0 |

| Iodine | I 3d₅/₂ | Aromatic C-I | ~619.5 |

Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) utilizes lower energy UV photons to probe the valence molecular orbitals of a molecule. This technique provides valuable information about the electronic structure and bonding interactions. While experimental UPS spectra for this compound are not available, theoretical studies on similar molecules, such as iodophenyl isothiocyanates, can provide significant insights into the nature of its molecular orbitals.

The valence electronic structure of this compound is primarily determined by the π-system of the benzene (B151609) ring, the lone pairs of electrons on the nitrogen and sulfur atoms of the isothiocyanate group, and the orbitals associated with the iodine atom.

Theoretical calculations on iodophenyl isothiocyanates suggest that the highest occupied molecular orbitals (HOMOs) are predominantly of π character, arising from the phenyl ring and the isothiocyanate group. The energetic ordering of the topmost occupied molecular orbitals is predicted to be π₃ > π₂ > nS > n∥ > πNCS > n⊥.

π Orbitals: The π₂ and π₃ orbitals are associated with the benzene ring.

n Orbitals: The nS represents the lone pair on the sulfur atom, while n∥ and n⊥ are the in-plane and out-of-plane lone pairs of the isothiocyanate group, respectively.

πNCS Orbital: This orbital is associated with the π-system of the isothiocyanate group.

The presence of the iodo and methyl substituents on the phenyl ring will perturb the energies of these molecular orbitals. The electron-donating methyl group will tend to raise the energy of the π orbitals of the ring, while the iodine atom can have both inductive and resonance effects.

Predicted Ionization Potentials for this compound

Based on theoretical studies of related compounds, the following table presents the predicted vertical ionization potentials for the outermost molecular orbitals of this compound.

| Molecular Orbital | Character | Predicted Vertical Ionization Potential (eV) |

| HOMO | π (ring) | ~8.5 |

| HOMO-1 | π (ring) | ~9.2 |

| HOMO-2 | n (Sulfur lone pair) | ~9.8 |

| HOMO-3 | n (NCS lone pair) | ~10.5 |

| HOMO-4 | π (NCS) | ~11.0 |

Chemical Reactivity and Advanced Transformation Chemistry of 2 Iodo 5 Methylphenyl Isothiocyanate

Nucleophilic Addition Reactions at the Isothiocyanate Carbon

The electrophilic carbon atom of the isothiocyanate group in 2-Iodo-5-methylphenyl Isothiocyanate is a prime target for a variety of nucleophiles. These reactions are fundamental to the construction of a diverse array of sulfur and nitrogen-containing compounds.

Reactions with Primary and Secondary Amines: Formation of Substituted Thioureas

The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of N,N'-substituted thioureas. This transformation proceeds via the nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isothiocyanate. The resulting thiourea (B124793) derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest.

The reaction is generally carried out by stirring the isothiocyanate with the amine in a suitable solvent at room temperature. The reaction with aliphatic primary and secondary amines is typically fast and efficient. For example, the reaction of 2-iodo isothiocyanates with morpholine (B109124) yields the corresponding thiourea in situ, which can then be used in subsequent transformations. Both electron-rich and electron-deficient aromatic amines also react smoothly to afford the corresponding 2-aminobenzothiazoles, which are formed via an initial thiourea formation followed by intramolecular cyclization.

A study on the synthesis of 2-aminobenzothiazoles from 2-bromophenylisothiocyanate and various amines reported that the reaction proceeds efficiently through a thiourea intermediate. A wide range of aliphatic amines, including linear, branched, and cyclic primary and secondary amines, have been shown to be suitable substrates for this type of transformation, leading to diverse 2-aminobenzothiazole (B30445) derivatives in good yields.

Table 1: Examples of Thiourea Formation from 2-Iodo Isothiocyanates and Amines

| Amine Reactant | Resulting Thiourea Derivative (Intermediate) | Subsequent Product | Reference |

| Morpholine | N-(2-Iodo-5-methylphenyl)-N'-morpholinothiourea | 2-Morpholinobenzothiazole | |

| Substituted Aryl Amines | N-(2-Iodo-5-methylphenyl)-N'-(aryl)thiourea | 2-(Arylamino)benzothiazoles | |

| Aliphatic Primary Amines | N-(2-Iodo-5-methylphenyl)-N'-(alkyl)thiourea | 2-(Alkylamino)benzothiazoles | |

| Aliphatic Secondary Amines | N-(2-Iodo-5-methylphenyl)-N',N'-(dialkyl)thiourea | 2-(Dialkylamino)benzothiazoles |

Reactions with Oxygen and Sulfur Nucleophiles

The electrophilic carbon of the isothiocyanate group readily reacts with oxygen and sulfur nucleophiles. These reactions lead to the formation of thiocarbamates and dithiocarbamates, respectively.

A multicomponent reaction between isocyanides, elemental sulfur, and alcohols or thiols has been developed to produce O-thiocarbamates and dithiocarbamates. This reaction proceeds through the in situ formation of an isothiocyanate intermediate, which then undergoes nucleophilic attack by the alcohol or thiol. beilstein-journals.orgnih.gov This demonstrates the general reactivity of isothiocyanates towards these nucleophiles.

Under specific pH conditions, isothiocyanates can react with thiol groups to form dithiocarbamates. researchgate.net For example, the reaction of fluorescein (B123965) isothiocyanate with mercaptoethanol or mercaptoethylamine leads to the reversible formation of dithiourethanes. nih.gov While direct studies with this compound are not extensively reported, its isothiocyanate group is expected to exhibit similar reactivity. The reaction conditions can be tuned to favor reaction with either amine or thiol groups when both are present in a molecule. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Iodide Position

The carbon-iodine bond in this compound is a key site for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl and vinyl-substituted aromatic compounds while preserving the reactive isothiocyanate functionality for subsequent transformations.

Suzuki-Miyaura Coupling with Boronic Acids/Esters for Biaryl Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds. youtube.com In the case of this compound, the aryl iodide functionality readily participates in this reaction to form biaryl structures. The general reaction involves the coupling of the aryl iodide with an aryl boronic acid or ester in the presence of a palladium catalyst and a base.

The catalytic cycle typically involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. youtube.com A variety of palladium catalysts and ligands can be employed, and the reaction conditions can be optimized for specific substrates. frontiersin.orgresearchgate.net The presence of the ortho-iodo and meta-methyl substituents on the phenyl ring of this compound can influence the reactivity and steric hindrance around the reaction center. However, Suzuki-Miyaura couplings are known to be tolerant of a wide range of functional groups, including the isothiocyanate moiety.

Table 2: Generalized Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-Aryl-5-methylphenyl Isothiocyanate |

| This compound | Arylboronic Ester (Ar-B(OR)₂) | Pd Catalyst, Base | 2-Aryl-5-methylphenyl Isothiocyanate |

Heck Reactions with Alkenes

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org The aryl iodide of this compound can serve as the halide component in this reaction, allowing for the introduction of a vinyl group at the 2-position of the phenyl ring.

The reaction mechanism involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the substituted alkene product and a hydridopalladium complex, which is then converted back to the active palladium(0) catalyst by a base. wikipedia.orglibretexts.org The Heck reaction is generally tolerant of various functional groups, making it a suitable method for the vinylation of this compound.

Furthermore, the intramolecular Heck reaction (IMHR) is a powerful tool for the synthesis of carbo- and heterocyclic compounds. wikipedia.orgthieme.de If this compound were modified to contain an appropriately positioned alkene, an intramolecular Heck reaction could be envisioned to construct a cyclic system incorporating the isothiocyanate moiety. The efficiency and regioselectivity of both inter- and intramolecular Heck reactions can be influenced by the choice of catalyst, ligands, base, and solvent. libretexts.orgorganic-chemistry.org

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

In the case of this compound, the carbon-iodine bond serves as the reactive site for the palladium catalyst. The reaction proceeds chemoselectively at the aryl iodide, leaving the isothiocyanate group intact under the mild conditions typically employed. This transformation yields 2-alkynyl-5-methylphenyl isothiocyanate derivatives, which are valuable intermediates for subsequent cyclization reactions.

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) intermediate.

Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide.

Transmetalation : The copper acetylide then transfers the alkynyl group to the Pd(II) complex.

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product (2-alkynyl-5-methylphenyl isothiocyanate) and regenerate the Pd(0) catalyst.

Recent advancements have also led to the development of copper-free Sonogashira protocols, which are advantageous for synthesizing products intended for pharmaceutical use where copper contamination is a concern. nih.gov

Table 1: Representative Conditions for Sonogashira Coupling of this compound

| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. | High |

| 2 | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 50-70 | High |

| 3 | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 80-100 | Good to High |

Note: Yields are generalized based on typical Sonogashira reactions with aryl iodides. DTBNpP = di-tert-butylneopentylphosphine, TMP = 2,2,6,6-Tetramethylpiperidine. nih.gov

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a versatile method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. wikipedia.orgorganic-chemistry.org This reaction has broad applicability due to its tolerance of a wide range of functional groups and the development of sophisticated ligand systems that enable the coupling of various amine types, including primary and secondary amines. wikipedia.org

For this compound, the C-I bond is the reactive center for the Buchwald-Hartwig amination. The reaction allows for the introduction of a diverse array of amino groups at the 2-position of the phenyl ring. Crucially, the isothiocyanate moiety is generally stable under the reaction conditions, allowing for the synthesis of N-aryl-2-amino-5-methylphenyl isothiocyanates.

The catalytic cycle of the Buchwald-Hartwig amination typically involves: libretexts.org

Oxidative addition of the aryl iodide to the Pd(0) catalyst to form a Pd(II) complex.

Coordination of the amine to the Pd(II) complex.

Deprotonation of the coordinated amine by a base to form a palladium amide complex.

Reductive elimination from the amide complex to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.org

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, RuPhos, and BrettPhos being particularly effective. libretexts.org The selection of the base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is also important and depends on the specific substrates and catalyst system used. nih.gov

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-100 |

| 2 | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 |

| 3 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 100 |

Note: Conditions are generalized based on standard Buchwald-Hartwig protocols for aryl iodides. Nickel-catalyzed variants have also been developed. nih.gov

Chemoselective Reactivity: Differential Reactivity of -I and -NCS Groups

The synthetic utility of this compound is greatly enhanced by the differential reactivity of its two functional groups. The carbon-iodine bond and the isothiocyanate group (-NCS) exhibit distinct chemical behaviors, allowing for selective transformations.

The C(sp²)-I bond is highly susceptible to palladium-catalyzed cross-coupling reactions. The mechanism for these reactions, such as Sonogashira and Buchwald-Hartwig aminations, begins with the oxidative addition of the C-I bond to a low-valent palladium(0) species. rsc.org This step is generally facile for aryl iodides compared to aryl bromides or chlorides. wikipedia.org

In contrast, the isothiocyanate group is a powerful electrophile, susceptible to nucleophilic attack at the central carbon atom by a variety of nucleophiles, including amines, alcohols, and thiols. However, under the typically basic but non-nucleophilic conditions of many cross-coupling reactions, the -NCS group remains unreacted. This chemoselectivity is crucial, as it allows for the modification of the aryl backbone via C-C or C-N bond formation while preserving the isothiocyanate moiety for subsequent synthetic manipulations, such as intramolecular cyclizations.

This selective reactivity enables a modular approach to synthesis, where the aryl iodide is first functionalized through a cross-coupling reaction, followed by a transformation involving the isothiocyanate group.

Intramolecular Cyclization and Annulation Reactions Utilizing Both Functionalities

The true synthetic power of this compound is realized in domino or sequential reactions that utilize both the iodo and isothiocyanate functionalities to construct complex heterocyclic structures in a single pot or in a stepwise fashion.

Benzothiazoles: A prominent application of this chemistry is the synthesis of substituted benzothiazoles. A common strategy involves a Sonogashira coupling of this compound with a terminal alkyne to generate a 2-alkynyl-5-methylphenyl isothiocyanate intermediate. This intermediate can then undergo an intramolecular cyclization. The sulfur atom of the isothiocyanate group acts as a nucleophile, attacking the alkyne's triple bond in a 6-exo-dig cyclization, which is a favored pathway, to form the benzothiazole (B30560) ring system. This cyclization can be promoted by various catalysts or conditions. An iron-catalyzed tandem reaction of 2-iodoaniline (B362364) with isothiocyanate has been shown to produce 2-aminobenzothiazoles, showcasing an alternative route. rsc.org

Quinazolinones: The synthesis of quinazolinone derivatives can also be achieved from this compound. One pathway involves an initial Buchwald-Hartwig amination, followed by reaction of the resulting aminophenyl isothiocyanate with a suitable reagent to facilitate cyclization. Alternatively, a palladium-catalyzed domino reaction involving acetylenic acids and the isothiocyanate precursor could lead to quinazolinone structures. mdpi.com The synthesis of 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and isothiocyanates is a well-established method, suggesting that a carboxylated analogue could be a viable precursor. nih.gov

Domino reactions, also known as cascade or tandem reactions, are highly efficient processes where a series of bond-forming events occur sequentially in a single synthetic operation without isolating intermediates. bohrium.com A classic example using a 2-iodoaryl isothiocyanate substrate is the palladium-catalyzed domino Sonogashira coupling/cyclization reaction for the synthesis of benzothiazoles.

The mechanism can be described as follows:

Sonogashira Coupling: The reaction is initiated by the standard palladium/copper-catalyzed Sonogashira coupling between the 2-iodoaryl isothiocyanate and a terminal alkyne, as detailed in section 4.2.3. This forms the key intermediate, a 2-alkynylaryl isothiocyanate, in situ.

Intramolecular Annulation: The newly formed alkynyl isothiocyanate then undergoes an intramolecular nucleophilic attack. The sulfur atom of the isothiocyanate group attacks the internal carbon of the alkyne moiety.

Cyclization: This attack leads to the formation of a six-membered heterocyclic ring, resulting in a zwitterionic or related intermediate.

Protonation/Rearrangement: Subsequent protonation or rearrangement yields the final, stable, aromatic benzothiazole product.

This domino approach is highly atom-economical and efficient, as it avoids the need for purification of the intermediate and reduces solvent waste and reaction time.

Investigation of Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature, the general principles governing the key transformations are well-understood from mechanistic studies on analogous systems. beilstein-journals.orgnih.govrsc.org

Reaction Kinetics:

Cross-Coupling Reactions: In both Sonogashira and Buchwald-Hartwig reactions, the rate-determining step is often the oxidative addition of the aryl iodide to the Pd(0) complex. rsc.org The rate of this step is influenced by several factors:

Ligand: Bulky, electron-donating phosphine ligands generally accelerate the oxidative addition and subsequent reductive elimination steps.

Temperature: Higher temperatures increase the reaction rate, although they can also lead to side reactions or catalyst decomposition.

Intramolecular Cyclization: The rate of the subsequent cyclization step is dependent on the nucleophilicity of the attacking atom (sulfur in the case of benzothiazole formation), the electrophilicity of the alkyne, and the geometric feasibility of forming the transition state for the 6-exo-dig cyclization.

Thermodynamics:

The key driving force for the intramolecular cyclization/annulation step is the formation of a highly stable, fused aromatic heterocyclic system like benzothiazole or quinazolinone. The significant gain in resonance stabilization energy upon aromatization makes the final cyclized product the thermodynamic sink of the reaction sequence.

Systematic kinetic analysis, such as reaction progress kinetic analysis (RPKA), could provide deeper insights into the individual steps of these domino processes, helping to optimize reaction conditions and catalyst design for this versatile building block.

Theoretical and Computational Chemistry Studies on 2 Iodo 5 Methylphenyl Isothiocyanate

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Conformational Analysis and Energy Landscapes

No published studies detailing the conformational analysis or potential energy landscapes for 2-Iodo-5-methylphenyl Isothiocyanate were found.

Frontier Molecular Orbital (FMO) Analysis

Specific data on the HOMO-LUMO energy gap and the spatial distribution of these orbitals for this compound are not available in the reviewed literature.

Electrostatic Potential Surfaces and Charge Distribution

Detailed electrostatic potential surfaces and analyses of charge distribution for this compound have not been published.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational NMR Chemical Shift and Vibrational Frequency Predictions

No computational studies predicting the NMR chemical shifts or vibrational frequencies of this compound could be located.

UV-Vis Absorption and Emission Spectra Modeling

There is no available research on the modeling of UV-Vis absorption and emission spectra for this specific compound.

Ab Initio and Semi-Empirical Methods for Molecular Properties

The geometric and electronic properties of this compound can be investigated using a variety of computational methods. Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a high level of accuracy. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would provide reliable predictions for bond lengths, bond angles, dihedral angles, and electronic distribution.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations, making them computationally less expensive. Methods like Austin Model 1 (AM1) and Parametric Model 3 (PM3) could be employed for initial, lower-cost conformational analysis and for studying larger systems that might interact with this compound.

A comparative table of how these methods would be applied is presented below:

| Computational Method | Level of Theory | Basis Set | Expected Accuracy for Molecular Properties | Computational Cost |

| Ab Initio | Hartree-Fock (HF) | 6-31G(d,p) | Good for initial geometry optimization | Moderate |

| Ab Initio | Møller-Plesset (MP2) | cc-pVTZ | High for electron correlation effects | High |

| Semi-Empirical | AM1 | N/A | Approximate geometries and energies | Low |

| Semi-Empirical | PM3 | N/A | Generally improved over AM1 for certain systems | Low |

Reaction Mechanism Studies and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions involving isothiocyanates. For this compound, theoretical studies would be crucial in understanding its reactivity, particularly the addition reactions characteristic of the isothiocyanate group (-N=C=S).

Elucidation of Rate-Determining Steps and Intermediates

For instance, in the reaction of an isothiocyanate with an amine, the mechanism involves the nucleophilic attack of the amine on the central carbon of the isothiocyanate group. Computational modeling would allow for the visualization of this process and the calculation of the activation energy, providing insight into the reaction kinetics. Any intermediate species formed during the reaction can also be identified and their stability assessed.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can significantly influence its rate and mechanism. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. Explicit solvent models involve including a number of solvent molecules in the calculation, providing a more detailed picture of solvent-solute interactions, albeit at a higher computational cost. For a molecule like this compound, studying its reactions in different solvents would be critical to predicting its behavior in various chemical environments.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Density Functional Theory (DFT) is a widely used computational method that can provide valuable insights into the reactivity of a molecule through the calculation of various quantum chemical descriptors. These descriptors are derived from the molecule's electronic structure and can be used to predict its behavior in chemical reactions.

Key descriptors for this compound would include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, prone to nucleophilic attack. For this compound, the MEP would highlight the electrophilic nature of the central carbon atom in the isothiocyanate group.

A hypothetical data table of quantum chemical descriptors for this compound, as would be calculated using DFT, is shown below.

| Descriptor | Symbol | Predicted Significance |

| HOMO Energy | EHOMO | Indicates electron-donating ability |

| LUMO Energy | ELUMO | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ΔE | Correlates with chemical stability |

| Electronegativity | χ | Measures the tendency to attract electrons |

| Chemical Hardness | η | Measures resistance to change in electron distribution |

| Electrophilicity Index | ω | Quantifies the electrophilic character |

Advanced Derivatization and Scaffold Construction

Synthesis of Complex Thioamide and Thiourea (B124793) Architectures

The isothiocyanate (-N=C=S) moiety is an excellent electrophile that readily reacts with nucleophiles, particularly primary and secondary amines, to form substituted thiourea derivatives. ijacskros.com This reaction is fundamental to the derivatization of 2-Iodo-5-methylphenyl Isothiocyanate. The process typically involves the nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate group.

Similarly, thioamides can be synthesized through various methods, often involving the isothiocyanate as a key intermediate. rsc.orgchemrxiv.org For instance, a Friedel-Crafts-type reaction with electron-rich arenes in the presence of a strong acid like triflic acid can yield thioamides. rsc.org

The synthesis of thioureas from this compound and various amines is a straightforward and high-yielding process. researchgate.netorganic-chemistry.org The reaction generally proceeds under mild conditions and is a common strategy for introducing the 2-iodo-5-methylphenyl scaffold into larger molecules. nih.gov These reactions are often atom-economic and can be performed in various solvents, with some protocols even developed for aqueous media. organic-chemistry.org

Below is a representative table of thiourea derivatives synthesized from this compound and selected amines.

| Amine Reactant | Resulting Thiourea Product Name |

| Morpholine (B109124) | 1-(2-Iodo-5-methylphenyl)-3-morpholinothiourea |

| Aniline (B41778) | 1-(2-Iodo-5-methylphenyl)-3-phenylthiourea |

| Benzylamine | 1-(2-Iodo-5-methylphenyl)-3-benzylthiourea |

| Piperidine | 1-(2-Iodo-5-methylphenyl)-3-piperidinethiourea |

This table is illustrative of the types of thiourea architectures that can be synthesized.

Exploration of Novel Heterocyclic Compounds Derived from the Isothiocyanate Moiety

The true synthetic power of this compound is realized in its use as a building block for complex heterocyclic systems. The isothiocyanate group, often after conversion to a thiourea, provides the necessary atoms (N, C, S) for the formation of various rings, while the ortho-iodo group can participate in or direct subsequent cyclization reactions.

Thiazole (B1198619) Ring Systems: The synthesis of thiazole derivatives, particularly 2-aminobenzothiazoles, is a well-established application of 2-iodo-isothiocyanates. The process involves an initial reaction with an amine to form a thiourea in situ. This intermediate then undergoes an intramolecular cyclization, where the ortho-iodine acts as a leaving group, facilitated by a base and often a copper catalyst, to form the fused thiazole ring. This strategy provides a direct route to substituted benzothiazoles, which are important scaffolds in medicinal chemistry. researchgate.netmdpi.com

Thiadiazine and Dithiazine Ring Systems: The isothiocyanate functionality is a key precursor for various sulfur- and nitrogen-containing heterocycles. ekb.eg Thiadiazine rings can be formed through the reaction of thiosemicarbazide (B42300) derivatives (which can be derived from isothiocyanates) with α-haloketones. researchgate.net While direct synthesis from this compound is less commonly documented, its conversion to a corresponding thiosemicarbazide would provide a viable entry point to 1,3,4-thiadiazine structures. The synthesis of dithiazine rings is more complex, but plausible routes could involve cycloaddition reactions or multi-step sequences where the isothiocyanate provides a key C-N-S fragment.

The reaction of isothiocyanates with anthranilic acid (2-aminobenzoic acid) or its derivatives is a powerful method for synthesizing quinazolinone scaffolds. Specifically, this route leads to the formation of 2-thioxo-quinazolin-4-ones. researchgate.net In this synthesis, the amino group of anthranilic acid attacks the isothiocyanate, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring system. Using this compound in this reaction yields 3-(2-Iodo-5-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. The resulting structure contains the intact aryl iodide, which can be used for further functionalization, for example, through palladium-catalyzed cross-coupling reactions, allowing for the creation of a diverse library of multi-substituted quinazolinones. nih.govresearchgate.net

Preparation of Organoiodine(III) and Related Complexes

The aryl iodide group in this compound is not merely a leaving group but can be converted into a hypervalent iodine(III) center. nih.gov Aryl iodides can be oxidized under controlled conditions to form stable and useful organoiodine(III) reagents. arkat-usa.org These transformations open up a completely different field of reactivity for the molecule.

Common conversions include:

Oxidation with peracetic acid or other peroxy acids to yield an iodosyl (B1239551) derivative (-IO), which is typically a polymeric species.

Reaction with chlorine to form a stable, crystalline (dichloroiodo) derivative (-ICl₂). arkat-usa.org

Reaction with acetic anhydride (B1165640) in the presence of an oxidant to form a [bis(acetoxy)iodo] derivative (-I(OAc)₂), a widely used oxidizing agent. arkat-usa.org

These resulting organoiodine(III) complexes, bearing the isothiocyanate group, are valuable synthetic intermediates capable of mediating a wide range of oxidative transformations, such as alcohol oxidations, phenol (B47542) dearomatizations, and the synthesis of other heterocyclic systems. nih.govchemrxiv.org

| Oxidizing Agent/Condition | Resulting Organoiodine(III) Moiety |

| Cl₂ | -ICl₂ (Dichloroiodo) |

| CH₃CO₃H | -IO (Iodosyl) |

| Ac₂O / Oxidant | -I(OAc)₂ ([Bis(acetoxy)iodo]) |

This table illustrates the potential organoiodine(III) functional groups that can be prepared from the aryl iodide of the parent compound.

Polymer and Material Precursor Applications (excluding biological polymers)

The bifunctional nature of this compound makes it a potential precursor for functional polymers and materials. The aryl iodide can participate in various metal-catalyzed cross-coupling reactions that are staples of polymer synthesis, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the incorporation of the molecule into the main chain of conjugated polymers, which are of interest in materials science for their electronic and optical properties.

The isothiocyanate group offers additional versatility. It can be:

Carried through the polymerization to provide a reactive site on the final polymer for post-polymerization modification (e.g., grafting side chains by reaction with amines).

Used as a reactive group in polyaddition reactions with diamines or other difunctional nucleophiles to form poly(thiourea)s, a class of polymers with applications in chemosensing and metal ion absorption.

Development of Functional Probes for Chemical System Analysis

This compound possesses features that make it a candidate for the development of functional chemical probes. The isothiocyanate group is well-known for its ability to form stable covalent bonds with primary amines, such as the N-terminus of peptides or the side chain of lysine (B10760008) residues. This reactivity allows it to be used as a labeling agent to attach the iodo-methylphenyl group to biomolecules or other targets.

The presence of the iodine atom provides several avenues for detection and secondary functionalization:

Heavy Atom Effect: The iodine atom can be used in crystallographic studies to help solve the phase problem for complex structures.

Radiolabeling: The iodine can be substituted with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in radioimaging or tracer studies.

Cross-Coupling Handle: The iodide serves as a versatile synthetic handle for attaching fluorescent dyes, affinity tags, or other reporter groups via palladium-catalyzed cross-coupling reactions after the initial labeling event has occurred.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Approaches

The current synthesis of aryl isothiocyanates, including 2-Iodo-5-methylphenyl Isothiocyanate, often involves toxic reagents like thiophosgene (B130339) or carbon disulfide. researchgate.netmdpi.com A primary focus of future research will be the development of more environmentally benign synthetic routes. researchgate.net One promising avenue is the use of elemental sulfur as a less hazardous sulfur source. mdpi.com Microwave-assisted organic synthesis presents another green alternative, potentially reducing reaction times and energy consumption. researchgate.netnih.gov Furthermore, the development of one-pot procedures that minimize waste and simplify purification is a key goal. For instance, methods using sodium persulfate in water have shown promise for a greener synthesis of various isothiocyanates. rsc.org The exploration of catalytic methods, avoiding stoichiometric and often toxic reagents, will be a significant step forward. researchgate.net

| Method | Key Reagents | Advantages | Challenges | References |

|---|---|---|---|---|

| Classical Methods | Thiophosgene, Carbon Disulfide | Well-established | Highly toxic reagents, harsh conditions | researchgate.netmdpi.com |

| Greener Alternatives | Elemental Sulfur, Sodium Persulfate | Reduced toxicity, milder conditions | May require optimization for specific substrates | mdpi.comrsc.org |

| Microwave-Assisted Synthesis | Various | Rapid, energy-efficient | Scalability can be a concern | researchgate.netnih.gov |

Exploration of Unconventional Reactivity Modes for the -I and -NCS Groups

The iodo and isothiocyanate groups of this compound offer a rich playground for exploring novel reactivity. Beyond its traditional role as a leaving group in cross-coupling reactions, the iodo group can be activated under photo-induced, metal-free conditions to form C-S bonds. frontiersin.orgnih.gov The development of hypervalent iodine reagents from the aryl iodide moiety could open doors to a wide range of metal-free arylation reactions. nih.govacs.org

The isothiocyanate group, typically used for forming thioureas, has untapped potential. For instance, its interaction with the aryl hydrocarbon receptor suggests possibilities in chemical biology and medicinal chemistry. nih.govnih.gov Future research could explore its use in multicomponent reactions to build complex heterocyclic scaffolds. The interplay between the ortho-positioned iodo and isothiocyanate groups could also lead to unique intramolecular cyclization reactions, yielding novel heterocyclic systems.

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry offers significant advantages for the synthesis of reactive intermediates like isothiocyanates, including improved safety, scalability, and the potential for multi-step, continuous processes. researchgate.networktribe.com The high reactivity and potential instability of some isothiocyanates make them ideal candidates for on-demand generation in a flow system, where they can be immediately used in subsequent reactions. researchgate.networktribe.comnih.gov This approach minimizes the handling of potentially hazardous intermediates. researchgate.networktribe.com The integration of this compound synthesis into a flow platform could enable the rapid and efficient production of this compound and its derivatives. thieme-connect.comresearchgate.net

Advanced Mechanistic Investigations using Real-Time Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Real-time spectroscopic techniques, such as in-situ FTIR and NMR spectroscopy, can provide invaluable insights into reaction kinetics, the formation of transient intermediates, and the influence of reaction parameters. igi-global.comresearchgate.netyoutube.com Time-resolved infrared spectroscopy can be particularly useful for studying short-lived species in reactions involving the iodo group. byopera.com These advanced analytical methods will allow for a more rational approach to reaction development. researchgate.net

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are powerful tools for designing novel derivatives of this compound with specific, tailored properties. nih.gov By modifying the substitution pattern on the aromatic ring, it is possible to fine-tune the electronic and steric properties of the iodo and isothiocyanate groups, thereby controlling their reactivity. For example, computational studies could be used to predict the reactivity of different derivatives in cross-coupling reactions or their binding affinity to biological targets. nih.gov This in silico approach can accelerate the discovery of new reagents and functional molecules, as has been demonstrated for other isothiocyanate-containing compounds. nih.gov

Potential Applications in Supramolecular Chemistry or Catalysis

The unique structural features of this compound suggest potential applications in supramolecular chemistry and catalysis. The iodine atom can act as a halogen bond donor, enabling the formation of well-defined supramolecular assemblies. tandfonline.com This property could be exploited in the design of new materials or in crystal engineering. Furthermore, the isothiocyanate group, or more commonly, thiourea (B124793) derivatives prepared from it, can act as hydrogen-bond donors in organocatalysis. mdpi.com The development of chiral catalysts based on this scaffold could enable new asymmetric transformations. mdpi.com

Q & A

Q. What ethical guidelines apply to toxicity testing of this compound in cell lines?

- Methodological Answer : Adhere to OECD 423 for acute oral toxicity and ICH M7 for mutagenicity assessment. Use in vitro models (e.g., HepG2 cells) before animal testing, and comply with institutional review boards (IRBs) for experimental approvals. Reference analogous isothiocyanate safety profiles to prioritize endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.